Sulfo-Cy3-Methyltetrazine
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Overview
Description
Sulfo-Cy3-Methyltetrazine is a click chemistry reagent that consists of methyltetrazine linked to a water-soluble dye. This compound exhibits good stability at physiological pH and can be efficiently coupled to trans-cyclooctene, exhibiting high reactivity towards cyclooctene . It is primarily used in scientific research for its ability to form stable conjugates with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3-Methyltetrazine is synthesized by linking methyltetrazine to a water-soluble dye. The specific synthetic route involves the reaction of methyltetrazine with a sulfonated dye under controlled conditions to ensure high yield and purity . The reaction is typically carried out in an aqueous medium at a physiological pH to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product . The compound is then purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3-Methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse-electron-demand Diels-Alder reaction with trans-cyclooctene . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include trans-cyclooctene and other strained alkenes . The reactions are typically carried out under mild conditions, often at room temperature and physiological pH, to preserve the integrity of the biomolecules involved .
Major Products Formed
The major products formed from the reactions of this compound are stable conjugates with biomolecules such as proteins, peptides, and nucleic acids . These conjugates retain the functional properties of the biomolecules while incorporating the fluorescent properties of the dye .
Scientific Research Applications
Sulfo-Cy3-Methyltetrazine has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cy3-Methyltetrazine exerts its effects through the inverse-electron-demand Diels-Alder reaction with trans-cyclooctene . This reaction forms a stable covalent bond between the methyltetrazine moiety and the cyclooctene, resulting in the formation of a conjugate . The fluorescent properties of the dye allow for the visualization and tracking of the conjugate in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy5-Methyltetrazine: Another click chemistry reagent with similar properties but different spectral characteristics.
Sulfo-Cy7-Methyltetrazine: Similar to Sulfo-Cy3-Methyltetrazine but with a longer wavelength emission.
Uniqueness
This compound is unique due to its optimal stability at physiological pH and high reactivity towards cyclooctene . Its water solubility and bright fluorescence make it particularly suitable for biological applications .
Properties
Molecular Formula |
C42H49N7O10S3 |
---|---|
Molecular Weight |
908.1 g/mol |
IUPAC Name |
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |
InChI Key |
OZCFOARLJNJDKW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
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